molecular formula C6HF4NO B173136 2,3,5,6-Tetrafluoropyridine-4-carbaldehyde CAS No. 16297-09-9

2,3,5,6-Tetrafluoropyridine-4-carbaldehyde

Cat. No. B173136
CAS RN: 16297-09-9
M. Wt: 179.07 g/mol
InChI Key: ADFBSIFTMLQGNB-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrafluoropyridine-4-carbaldehyde is a chemical compound with the CAS Number: 16297-09-9 . It has a molecular weight of 179.07 and its IUPAC name is 2,3,5,6-tetrafluoroisonicotinaldehyde .


Molecular Structure Analysis

The InChI code for 2,3,5,6-Tetrafluoropyridine-4-carbaldehyde is 1S/C6HF4NO/c7-3-2 (1-12)4 (8)6 (10)11-5 (3)9/h1H . This code represents the molecular structure of the compound.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Banks et al. (1974) detail the synthesis of 2,3,5,6-tetrafluoropyridine-4-carbaldehyde and its reactions with oxygen and other compounds. They describe how it can be synthesized from tetrachloropyridine-2-carbonitrile and its subsequent conversion to various derivatives, including carboxylic acid and carboxamide (Banks, Haszeldine, Legge, & Rickett, 1974).

  • Chambers et al. (1969) discuss the synthesis of tetrafluoropyridine-4-carbaldehydes, detailing the process and the reactions it undergoes with various compounds to form secondary alcohols and ketones (Chambers, Heaton, Musgrave, & Chadwick, 1969).

  • A study by Banks et al. (1967) on the synthesis and reactions of 2,3,5,6-tetrafluoropyridine-4-aldehyde shows its formation via ozonolysis and its potential in the preparation of various derivatives (Banks, Haszeldine, & Young, 1967).

Photoluminescence Studies

Antibacterial Activity

  • Raache et al. (2016) studied the biological activity of fluorinated Schiff bases derived from 2,3,5,6-tetrafluoropyridin-4-amine, indicating their mild/moderate antibacterial activity against various bacteria, highlighting a potential application in the field of antibacterial agents (Raache, Sekhri, & Tabchouche, 2016).

Catalytic Applications

  • Tietz et al. (1983) discuss the catalytic properties of enamine-carbaldehydes, including derivatives of 2,3,5,6-tetrafluoropyridine-4-carbaldehyde, in the synthesis of heterocyclic compounds (Tietz, Bergmann, & Brüggemann, 1983).

properties

IUPAC Name

2,3,5,6-tetrafluoropyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HF4NO/c7-3-2(1-12)4(8)6(10)11-5(3)9/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFBSIFTMLQGNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C1=C(C(=NC(=C1F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HF4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40631352
Record name 2,3,5,6-Tetrafluoropyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40631352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5,6-Tetrafluoropyridine-4-carbaldehyde

CAS RN

16297-09-9
Record name 2,3,5,6-Tetrafluoro-4-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16297-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,5,6-Tetrafluoropyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40631352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AS Vinogradov, VE Platonov - 15th Int. Electron. Conf. Synth. Org …, 2011 - sciforum.net
Polyfluoroarylzinc compounds were prepared from chloropentafluorobenzene, 1, 4-dibromo-2, 3, 5, 6-tetrafluorobenzene and perfluoroarenes. Polyfluoroaromatic aldehydes were …
Number of citations: 1 sciforum.net

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